molecular formula C13H10N2O3 B1319671 4-Methyl-3-(3-nitrobenzoyl)pyridine CAS No. 1187168-01-9

4-Methyl-3-(3-nitrobenzoyl)pyridine

Cat. No. B1319671
CAS RN: 1187168-01-9
M. Wt: 242.23 g/mol
InChI Key: HVABZPWEWFLDEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Methyl-3-(3-nitrobenzoyl)pyridine” is a compound with the molecular formula C13H10N2O3 and a molecular weight of 242.23 g/mol . It is an off-white solid that has gained significant importance in the field of scientific research, especially in the area of medicinal chemistry.


Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .


Molecular Structure Analysis

The molecular structure of “4-Methyl-3-(3-nitrobenzoyl)pyridine” can be represented by the InChI code: 1S/C13H10N2O3/c1-9-5-6-14-12(7-9)13(16)10-3-2-4-11(8-10)15(17)18/h2-8H,1H3 .


Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .


Physical And Chemical Properties Analysis

“4-Methyl-3-(3-nitrobenzoyl)pyridine” is an off-white solid . It has a molecular weight of 242.23 g/mol .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

“4-Methyl-3-(3-nitrobenzoyl)pyridine” serves as a precursor in the synthesis of heterocyclic compounds , particularly pyrazolopyridines. These compounds are structurally similar to purine bases like adenine and guanine, making them significant in medicinal chemistry .

Biomedical Applications

The compound’s derivatives have been explored for their biomedical applications . They exhibit a range of biological activities, which can be attributed to the diverse substituents that can be introduced at various positions on the pyridine ring .

Antimicrobial Resistance

Molecular hybrids involving pyrazolopyridine structures have shown promise in combating antimicrobial resistance (AMR) . These hybrids have been tested against pathogens like S. aureus and K. pneumoniae, showing significant inhibition potential .

Anti-Gastric Cancer Activity

Research has indicated potential anti-gastric cancer activity associated with derivatives of “4-Methyl-3-(3-nitrobenzoyl)pyridine.” These derivatives have been synthesized and evaluated for their therapeutic efficacy against gastric cancer cells .

Drug Design and Synthesis

The compound is utilized in drug design and synthesis . Its structure allows for the creation of new molecular entities (NCEs) that can be tailored for specific therapeutic targets, enhancing the drug discovery process .

Molecular Docking Studies

“4-Methyl-3-(3-nitrobenzoyl)pyridine” and its analogs are used in molecular docking studies to predict the interaction with biological targets. This aids in understanding the binding affinities and activity profiles of potential drug candidates .

Safety and Hazards

The safety data sheet for pyridine, a related compound, indicates that it is highly flammable and causes skin and eye irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use only outdoors or in a well-ventilated area, and to avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

(4-methylpyridin-3-yl)-(3-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c1-9-5-6-14-8-12(9)13(16)10-3-2-4-11(7-10)15(17)18/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVABZPWEWFLDEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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